molecular formula C38H64N8O14 B597393 Aurantimycin A CAS No. 162478-50-4

Aurantimycin A

Cat. No.: B597393
CAS No.: 162478-50-4
M. Wt: 856.972
InChI Key: JSVPJXYQXDNLRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Aurantimycin A is a potent antimicrobial and antitumor antibiotic produced by the bacterium Streptomyces aurantiacus . The primary targets of this compound are gram-positive bacteria, including Bacillus subtilis ATCC 6633 and Staphylococcus aureus 285 . It also exhibits cytotoxic effects against L-929 mouse fibroblast cells .

Mode of Action

this compound is an inhibitor of cellular respiration, specifically oxidative phosphorylation . It binds to the Qi site of cytochrome c reductase, inhibiting the reduction of ubiquinone to ubiquinol in the Qi site, thereby disrupting the Q-cycle of enzyme turnover .

Biochemical Pathways

The biosynthetic pathway of this compound involves a gene cluster (art) responsible for its production . The inactivation of artG, coding for a nonribosomal peptide synthetase (NRPS) enzyme, completely abolishes this compound production . Four NRPS adenylation (A) domains, including a freestanding enzyme ArtC, have been characterized in vitro, whose substrate specificities are consistent with in silico analysis .

Pharmacokinetics

Its chemical structure, featuring a cyclohexadepsipeptide scaffold attached with a c14 acyl side chain, suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

this compound exhibits high bioactivity against gram-positive bacteria and shows cytotoxic effects against L-929 mouse fibroblast cells . The compound causes a sudden change from non-toxic to lethal concentrations, ranging from 3 to 12 ng/mL .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the effect of this compound on Bacillus subtilis ATCC 6633 can be reduced by high potassium concentrations in the medium

Preparation Methods

Synthetic Routes and Reaction Conditions: Aurantimycin A is primarily obtained through fermentation of Streptomyces aurantiacus. The bacterium is cultured in a medium containing glucose, potassium phosphate, and other nutrients. The fermentation process typically lasts for 96 hours at 28°C, after which the mycelium is harvested and extracted with methanol . The crude extract is then subjected to column chromatography for purification .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation in bioreactors. The fermentation broth is processed to isolate the antibiotic, which is then purified using advanced chromatographic techniques . Genetic manipulation of the biosynthetic gene cluster in Streptomyces aurantiacus has been explored to enhance production yields .

Chemical Reactions Analysis

Types of Reactions: Aurantimycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or reduce toxicity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products: The major products formed from these reactions include modified derivatives of this compound with altered biological properties. These derivatives are often tested for enhanced antimicrobial or cytotoxic activities .

Properties

IUPAC Name

(2R)-N-[(6S,9R,16S,17S,20R,23S)-7,21-dihydroxy-6-(methoxymethyl)-20-methyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-hydroxy-2-[(2S,5S,6S)-2-hydroxy-6-methyl-5-(2-methylpropyl)oxan-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H64N8O14/c1-20(2)17-24-13-14-38(55,60-23(24)6)37(7,54)36(53)42-29-30(21(3)4)59-35(52)22(5)45(56)32(49)25-11-9-15-40-43(25)28(47)18-39-31(48)27(19-58-8)46(57)33(50)26-12-10-16-41-44(26)34(29)51/h20-27,29-30,40-41,54-57H,9-19H2,1-8H3,(H,39,48)(H,42,53)/t22-,23+,24+,25+,26-,27+,29+,30+,37+,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVPJXYQXDNLRD-NSCUIBACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)O)C)C(C)C)O)O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CC[C@](O1)([C@](C)(C(=O)N[C@H]2[C@@H](OC(=O)[C@H](N(C(=O)[C@@H]3CCCNN3C(=O)CNC(=O)[C@@H](N(C(=O)[C@H]4CCCNN4C2=O)O)COC)O)C)C(C)C)O)O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H64N8O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

857.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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